![molecular formula C16H27BN2O2 B2386972 2-Isopentylamino-5-pyridineboronic acid, pinacol ester CAS No. 2096332-90-8](/img/structure/B2386972.png)
2-Isopentylamino-5-pyridineboronic acid, pinacol ester
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Overview
Description
2-Isopentylamino-5-pyridineboronic acid, pinacol ester is a chemical compound that is part of the boronic esters family . Boronic esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are used in a variety of chemical reactions and have a wide range of applications in scientific research.
Synthesis Analysis
The synthesis of boronic esters involves several steps. One of the key steps is the protodeboronation of alkyl boronic esters . Protodeboronation is a process where a boronic ester is converted into a boronic acid and an alkene . This process is not well developed and is a subject of ongoing research .Chemical Reactions Analysis
Boronic esters are involved in a variety of chemical reactions. One of the most notable reactions is the protodeboronation of pinacol boronic esters . This reaction involves a radical approach and is paired with a Matteson–CH2–homologation . The result is a formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Scientific Research Applications
- This compound serves as a crucial reactant in the synthesis of Indolo [3,4-cd] benzazepines via Pictet-Spengler-type cyclizations . These heterocyclic structures have potential applications in drug discovery and medicinal chemistry.
- Boronic acids, including 2-Isopentylamino-5-pyridineboronic acid pinacol ester, readily react with alcohols to form boronic esters . These esters play a crucial role in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis. The resulting boronic esters can be further functionalized for various applications .
Synthesis of Indolo [3,4-cd] Benzazepines
Boronic Ester Formation
Mechanism of Action
Target of Action
Boronic acid derivatives, such as this compound, are often used in the design of new drugs and drug delivery devices .
Mode of Action
The compound is a boronic acid derivative and is often used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound acts as an organoboron reagent. The SM coupling reaction involves the compound participating in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s important to note that boronic acid derivatives are only marginally stable in water . Therefore, the compound’s bioavailability may be influenced by its stability in aqueous environments.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is used in organic synthesis to create a wide variety of complex molecules.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of some phenylboronic pinacol esters, which this compound is a derivative of, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Future Directions
Boronic esters, including 2-Isopentylamino-5-pyridineboronic acid, pinacol ester, have immense potential in scientific research. Their unique properties make them valuable building blocks in organic synthesis . Future research will likely focus on developing new synthesis methods and exploring new applications for these versatile compounds .
properties
IUPAC Name |
N-(3-methylbutyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BN2O2/c1-12(2)9-10-18-14-8-7-13(11-19-14)17-20-15(3,4)16(5,6)21-17/h7-8,11-12H,9-10H2,1-6H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKOUXILLMTQOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
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